molecular formula C28H26N2O5 B2467885 Ethyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-08-7

Ethyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

Cat. No. B2467885
CAS RN: 1114871-08-7
M. Wt: 470.525
InChI Key: FRYGXRPPVMPHGW-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has an ethoxyphenylamino group and a phenyl group attached to the quinoline structure. The presence of these functional groups could potentially influence its physical, chemical, and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a quinoline ring, a phenyl ring, and an ethoxyphenylamino group. These structural features could potentially influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, and the ethoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility might be affected by the polar ethoxy group and the nonpolar phenyl rings. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

properties

IUPAC Name

ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-3-33-22-13-11-21(12-14-22)29-27(31)18-35-26-17-25(19-8-6-5-7-9-19)30-24-15-10-20(16-23(24)26)28(32)34-4-2/h5-17H,3-4,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYGXRPPVMPHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)C(=O)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

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